1-Testosterone methyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methyl carbonate |
InChI |
InChI=1S/C21H30O4/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(25-19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
ZMIQLQUDSNNAED-ZKHIMWLXSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)OC)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)OC)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)OC)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization Strategies for Steroidal Carbonate Esters
Esterification Approaches for the Introduction of Methyl Carbonate Moieties onto Steroidal Scaffolds
The formation of a carbonate ester bond on a steroidal alcohol, like the 17β-hydroxyl group of 1-Testosterone, can be accomplished through several esterification strategies. These methods primarily involve the reaction of the alcohol with a suitable methyl-carbonate-donating reagent. The two principal approaches are direct acylation and transesterification.
Direct acylation is a fundamental and widely employed method for ester synthesis. In the context of forming steroidal methyl carbonates, this involves the reaction of the steroidal alcohol with a reactive methyl acylating agent, most commonly methyl chloroformate. This electrophilic reagent readily reacts with the nucleophilic hydroxyl group of the steroid.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. Common bases include tertiary amines such as pyridine (B92270) or triethylamine (B128534) (Et3N), often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. semanticscholar.org Pyridine can serve as both the solvent and the base. The general order of reactivity for esterification of steroid hydroxyls is primary > secondary > tertiary, which is a key consideration in the synthesis of more complex polyhydroxylated steroids. google.com
The selection of solvent is critical and is typically an aprotic solvent like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or pyridine itself. The reaction conditions are generally mild, often conducted at temperatures ranging from 0 °C to room temperature to prevent side reactions. semanticscholar.org
Table 1: Representative Conditions for Direct Acylation of Steroidal Alcohols
| Steroid Substrate | Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Yield |
| Testosterone (B1683101) | Methyl Chloroformate | Pyridine | Pyridine | Room Temp. | High |
| Testosterone | Methyl Chloroformate | Et3N / DMAP | CH2Cl2 | 0 °C to RT | 41-87% semanticscholar.org |
| Polyhydroxy Steroid | Methyl Chloroformate | Pyridine | Pyridine | Varies | Mixture of products google.com |
An alternative activated reagent is methyl pyrocarbonate. For more sterically hindered alcohols, a specially prepared, stable solid reagent, the methyl carbonate of 1-hydroxybenzotriazole (B26582) (HOBt), has been shown to be superior to both methyl chloroformate and methyl pyrocarbonate for converting alcohols to carbonates. nih.gov
Transesterification is an alternative and increasingly popular "green" chemistry approach for carbonate synthesis. This method avoids the use of corrosive reagents like methyl chloroformate. The most common reagent for this purpose is dimethyl carbonate (DMC). nih.gov DMC can act as a methylating agent under various conditions, but for carbonate formation, it undergoes transesterification with the alcohol.
This reaction is an equilibrium process and typically requires a catalyst and conditions that favor product formation, such as using a large excess of DMC or removing the methanol (B129727) byproduct as it forms. nih.govresearchgate.net A variety of catalysts can be employed, including:
Basic Catalysts : Strong bases like sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K2CO3) are effective. researchgate.netgychbjb.com The mechanism involves the formation of an alkoxide from the steroidal alcohol, which then attacks the carbonyl carbon of DMC.
Heterogeneous Catalysts : Environmentally friendly solid catalysts like calcium oxide (CaO) have demonstrated high efficiency and recyclability in the transesterification of alcohols with DMC. nih.gov
Organocatalysts : Guanidine-based catalysts such as 1,5,7-triaza-bicyclo-[4.4.0]dec-5-ene (TBD) have been studied theoretically and show promise by activating both the alcohol and DMC through hydrogen bonding. nih.gov
The reaction conditions for transesterification are typically harsher than for direct acylation, often requiring elevated temperatures (e.g., 78-90 °C) to achieve reasonable reaction rates and conversions. nih.govgychbjb.com
Table 2: Catalytic Systems for Transesterification of Alcohols with Dimethyl Carbonate (DMC)
| Alcohol Substrate | Catalyst | DMC to Alcohol Ratio | Temperature | Yield | Reference |
| Ethanol | Sodium Methoxide | 20:1 (DMC:EtOH) | 78 °C | 99% conversion | gychbjb.com |
| 1-Octanol | Calcium Oxide (CaO) | 40:1 (DMC:Octanol) | 90 °C | 98.1% | nih.gov |
| Ethanol | TBD (organocatalyst) | Not specified | Theoretical | N/A | nih.gov |
Chemo- and Regioselective Synthesis of 1-Testosterone Methyl Carbonate
1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one) possesses two key functional groups: a secondary hydroxyl group at the C17 position and a ketone at the C3 position within an α,β-unsaturated system. Achieving chemo- and regioselectivity in the synthesis of its methyl carbonate derivative is crucial, meaning the reaction must selectively occur at the C17-hydroxyl group without affecting the C3-ketone.
In general, the 17β-hydroxyl group is significantly more nucleophilic and sterically accessible for acylation than the C3-ketone. semanticscholar.org Standard acylation and esterification protocols overwhelmingly favor reaction at the C17-OH position. semanticscholar.orgoup.com
In Direct Acylation : Using methyl chloroformate with a base like pyridine, the reaction proceeds selectively at the C17-hydroxyl. The C3-ketone is a much weaker nucleophile and does not react under these conditions. While the presence of the α,β-unsaturated ketone can sometimes lead to side reactions under strongly basic or acidic conditions, controlled reactions with bases like pyridine or Et3N/DMAP provide the desired 17β-ester with high selectivity. semanticscholar.org
In Transesterification : Base-catalyzed transesterification with DMC also selectively targets the hydroxyl group. The base (e.g., sodium methoxide) will deprotonate the C17-OH to form the more reactive alkoxide, which then initiates the nucleophilic attack on DMC. The C3-ketone remains inert.
The high regioselectivity is a common feature in steroid chemistry, where reactions at the C17-hydroxyl are standard procedures for creating ester prodrugs of testosterone and its analogues. googleapis.comgoogle.com In cases with multiple hydroxyl groups, such as in certain corticosteroids, achieving selectivity is more challenging and may require the use of protecting groups or specialized catalysts. google.comnih.gov However, for 1-Testosterone, the single hydroxyl group allows for straightforward regioselective derivatization.
Stereochemical Control and Diastereoselectivity in Steroidal Carbonate Formation
The stereochemistry of the steroid nucleus is fundamental to its biological activity. researchgate.netslideshare.net 1-Testosterone has a defined stereochemistry, including the β-orientation of the hydroxyl group at C17. It is imperative that the synthesis of the methyl carbonate derivative proceeds without altering this configuration.
Most standard esterification reactions, including direct acylation with methyl chloroformate and base-catalyzed transesterification, occur at a chiral center via mechanisms that result in retention of configuration . The reaction does not break the C17-O bond of the steroid; rather, the O-H bond is broken, and the oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. Therefore, the stereochemistry at C17 is preserved.
However, certain reaction conditions can lead to an inversion of stereochemistry. A notable example is the Mitsunobu reaction . arabjchem.orgresearchgate.net This reaction allows for the esterification of a secondary alcohol with inversion of configuration. If 1-Testosterone were subjected to a Mitsunobu reaction with a methyl carbonate source as the nucleophile, it would theoretically yield the 17α-methyl carbonate ester. This S_N2 displacement provides a pathway to the diastereomer that is not accessible through direct acylation. arabjchem.orgresearchgate.net While a powerful tool for stereochemical manipulation, this method is more complex than direct acylation and is typically employed when the inverted stereoisomer is the specific target. For the synthesis of the standard 1-Testosterone 17β-methyl carbonate, methods that ensure retention of configuration are used.
Innovations in Catalyst Development for Steroidal Carbonate Synthesis
While traditional methods using stoichiometric amounts of base are effective, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign catalytic systems. nih.gov
Heterogeneous Acid Catalysts : Polymer-supported catalysts, such as polymer-supported tosylic acid, have been successfully used for the esterification of testosterone. semanticscholar.orgresearchgate.net These catalysts offer advantages in terms of easy separation from the reaction mixture and recyclability. Microwave-assisted reactions using these solid acids have been shown to dramatically reduce reaction times to mere minutes. semanticscholar.orgresearchgate.net
Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification and transesterification reactions with high regio- and stereoselectivity under mild conditions. googleapis.com Lipases, such as those from Candida antarctica or Aspergillus oryzae, have been used for the hydrolysis of testosterone esters and could potentially be used in reverse for their synthesis. oup.comgoogleapis.com This enzymatic approach is a cornerstone of green chemistry, avoiding harsh reagents and solvents.
Lewis Acid and Organocatalysis : Advances in catalysis have introduced a range of new possibilities. Lewis acids can activate carbonyl groups, and their application in steroid synthesis is an active area of research. nih.gov Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful strategy. For carbonate synthesis specifically, compounds like TBD have been shown to be effective catalysts for the cycloaddition of CO2 to epoxides and for transesterification reactions. nih.govmdpi.com
Metal-Organic Frameworks (MOFs) : MOFs are highly porous materials that can be designed with specific catalytic sites. While extensively studied for the synthesis of cyclic carbonates from CO2 and epoxides, their application to transesterification for linear carbonate synthesis is a developing field. researchgate.netwhiterose.ac.ukresearchgate.net MOFs containing Lewis acidic metal centers and basic organic linkers could potentially catalyze the transesterification of steroidal alcohols with DMC.
These innovative catalytic systems offer pathways to synthesize steroidal carbonates like this compound with improved efficiency, selectivity, and sustainability compared to classical methods.
Molecular Interactions and Receptor Binding Dynamics of 1 Testosterone Methyl Carbonate and Analogues
Ligand-Receptor Binding Affinities and Kinetic Profiles in Model Systems
The biological activity of an androgen is initiated by its binding to the androgen receptor (AR). The affinity and kinetics of this binding are critical determinants of the compound's potency and duration of action.
The androgen receptor is a ligand-activated transcription factor that, upon binding to an androgen, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression. nih.gov The specificity of this interaction is dictated by the three-dimensional structure of the AR's ligand-binding domain (LBD). For steroidal androgens, a 17β-hydroxyl group is considered essential for a strong interaction with the receptor. nih.gov Esterification of this hydroxyl group, as in 1-testosterone methyl carbonate, typically results in a prodrug that requires in vivo hydrolysis to release the active 1-testosterone.
The parent compound, 1-testosterone, demonstrates a notable binding affinity for the androgen receptor. Studies comparing various anabolic-androgenic steroids (AAS) have shown that 1-testosterone (as 1-methyl-5α-dihydrotestosterone or Methenolone) has a significant relative binding affinity (RBA) for the AR in both skeletal muscle and prostate tissue. nih.gov The introduction of a double bond between the C1 and C2 positions, a key feature of 1-testosterone, can increase metabolic stability against enzymes like 5α-reductase. wikipedia.org This modification can lead to a greater ratio of anabolic to androgenic effect. wikipedia.org
The binding affinity of various androgens to the rat prostate androgen receptor relative to methyltrienolone (B1676529) (MT), a potent synthetic androgen, provides insight into their interaction.
Interactive Data Table: Relative Binding Affinity of Select Androgens to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone |
| Methyltrienolone (MT) | 100% |
| 19-Nortestosterone (Nandrolone) | High |
| Methenolone (1-methyl-DHT) | High |
| Testosterone (B1683101) | Moderate |
| 1α-Methyl-DHT (Mesterolone) | Moderate |
| Stanozolol | Weak (<5%) |
| Methandienone | Weak (<5%) |
| Fluoxymesterone | Weak (<5%) |
| (Source: Adapted from Saartok et al., 1984) nih.gov |
An important aspect of an androgen's profile is its potential to interact with other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). Such cross-reactivity can lead to a range of side effects. For instance, some androgens can be aromatized into estrogens, subsequently interacting with the ER. researchgate.net The structural modifications in 1-testosterone, specifically the C1-C2 double bond, are known to confer increased resistance to aromatase. wikipedia.org
Interactive Data Table: Cross-Reactivity of Anabolic Steroids in a Testosterone Immunoassay
| Compound | % Cross-Reactivity |
| Boldenone | >5% |
| 19-Norclostebol | >5% |
| Dianabol (Methandienone) | >5% |
| Methyltestosterone (B1676486) | >5% |
| Norethindrone | >5% |
| Normethandrolone | >5% |
| 11β-Hydroxytestosterone | >5% |
| Anasterone (Oxymetholone) | Not Detectable |
| Stanozolol | Not Detectable |
| Turinabol | Not Detectable |
| (Source: Adapted from Ghayee and Auchus, 2014) nih.govspringermedizin.de |
Conformational Analysis and Structural Determinants of Molecular Recognition
The three-dimensional shape of a steroid molecule is a primary determinant of its ability to be recognized by and fit within the ligand-binding pocket of a receptor. Conformational analysis of testosterone esters has shown that while the core steroid structure remains relatively rigid, the orientation of the ester group at the 17β-position can vary. nih.gov
For short-chain testosterone esters, the conformation of the steroid rings is highly conserved, but the orientation of the ester tail differs. nih.gov For example, in comparing testosterone propionate (B1217596) and testosterone phenylpropionate, the torsion angle of the ester group (C17-O2-C20-O3) differs, indicating flexibility in this region of the molecule. nih.gov This flexibility can influence how the molecule initially interacts with the receptor and its subsequent hydrolysis rate. The methyl carbonate group in this compound would similarly adopt a specific conformation that influences its fit and stability within the AR's ligand-binding pocket prior to its cleavage. The dispersion energies of the crystal lattice are generally higher for longer ester chains, indicating stronger intermolecular interactions. nih.gov
Biophysical Characterization of Steroid-Protein Interactions
The interaction between a steroid and its receptor can be characterized using various biophysical techniques. Methods like Förster resonance energy transfer (FRET) and proximity ligation assays (PLA) can visualize and quantify protein-protein interactions, including receptor dimerization upon ligand binding. bioscientifica.com Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete picture of the binding energetics. Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation in real-time.
These techniques have been instrumental in understanding the nuanced interactions between androgens and the AR. For example, studies have shown that while testosterone and the more potent dihydrotestosterone (B1667394) (DHT) bind to the AR with similar affinity, DHT is more effective at stabilizing the active conformation of the receptor. nih.gov This highlights that binding affinity alone does not tell the whole story; the kinetic and conformational consequences of the interaction are equally important. While specific biophysical data for this compound is scarce, the principles derived from studies of other androgens are applicable. Steroids are also known to bind to transport proteins in the plasma, such as sex hormone-binding globulin (SHBG) and albumin, with varying affinities, which regulates their bioavailability. nih.gov
Rational Design Principles for Modulating Receptor Selectivity via Carbonate Esterification
The rational design of androgen analogues aims to create compounds with improved therapeutic profiles, such as enhanced tissue selectivity—high anabolic activity in muscle and bone with low androgenic effects in reproductive tissues. This has led to the development of selective androgen receptor modulators (SARMs). nih.gov
Esterification at the 17β-hydroxyl group is a well-established strategy to increase the lipophilicity and prolong the half-life of androgens. researchgate.net The choice of the ester group is critical. A carbonate ester, such as a methyl carbonate, introduces a unique functional group compared to more common carboxylate esters (e.g., enanthate, cypionate). The carbonate moiety can influence several properties:
Electronic Effects: The additional oxygen atom in the carbonate group alters the electronic distribution compared to a standard ester, which could affect the rate of hydrolysis by esterase enzymes.
Steric Hindrance: The size and shape of the methyl carbonate group can provide steric hindrance, potentially protecting the 17β-hydroxyl group from premature metabolism.
Solubility and Lipophilicity: The carbonate group modifies the polarity and lipophilicity of the molecule, which in turn affects its absorption, distribution, and formulation characteristics.
The development of SARMs has shown that ligands capable of moderately activating the AR can produce a full anabolic response with reduced reproductive effects. nih.gov This is achieved by creating ligands that induce a specific receptor conformation, leading to differential recruitment of coactivator proteins. nih.gov The design of a carbonate ester like this compound can be seen as an attempt to fine-tune the release and activity of the parent androgen, potentially altering its tissue-selective effects by controlling the local concentration and duration of action of the active 1-testosterone.
Enzymatic Biotransformations and Metabolic Pathways of Steroidal Carbonate Esters
Esterase-Mediated Hydrolysis of the Methyl Carbonate Moiety
The initial and pivotal step in the metabolic activation of 1-testosterone methyl carbonate is the hydrolysis of the 17β-methyl carbonate ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are abundant in the liver and other tissues.
The primary enzymes responsible for the hydrolysis of ester linkages, including carbonates, are carboxylesterases. These enzymes are predominantly found in the microsomal fractions of the liver in humans, rats, and mice. nih.gov Studies on various naphthyl carbonates and esters have shown that mammalian liver esterases efficiently cleave these compounds. nih.gov Specifically, two purified rat liver microsomal isozymes, hydrolase A and hydrolase B, have been identified as key players in this process. nih.gov
While direct studies on this compound are scarce, research on analogous compounds demonstrates that the structure of the ester influences the rate of hydrolysis. For instance, α-naphthyl esters are generally cleaved more rapidly than their β-naphthyl counterparts by these mammalian liver esterases. nih.gov The carbonate moiety, when compared to a corresponding carboxylate ester, tends to decrease the specific activity of the hydrolytic enzymes, though it offers greater stability under basic conditions. nih.gov
The kinetics of ester hydrolysis by carboxylesterases are influenced by the substrate's physicochemical properties, such as lipophilicity. Research on a series of α- and β-naphthyl carbonates has revealed an inverse relationship between the lipophilicity of the substrates and the catalytic activity of the enzymes. nih.gov This suggests that as the lipophilicity of the carbonate ester increases, the rate of its hydrolysis by liver esterases decreases. Conversely, for α-naphthyl carboxylates, enzyme activity tends to increase with lipophilicity up to a certain point (logP value of about 4.0), after which it declines. nih.gov The Michaelis-Menten constant (Kₘ) values, which reflect the substrate concentration at half-maximal velocity, can differ significantly between esterase isozymes like hydrolase A and B for the same substrate, indicating distinct substrate-binding affinities. nih.gov
Table 1: Substrate Specificity of Mammalian Liver Esterases
| Substrate Class | Relative Rate of Hydrolysis | Key Enzyme Isozymes |
|---|---|---|
| α-Naphthyl Esters | High | Hydrolase A, Hydrolase B |
| β-Naphthyl Esters | Lower than α-isomers | Hydrolase A, Hydrolase B |
Phase I Biotransformations of the 1-Testosterone Skeleton
Following the removal of the methyl carbonate group, the resulting 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) undergoes Phase I biotransformations. dshs-koeln.dewikipedia.org These reactions, primarily occurring in the liver, introduce or expose functional groups on the steroid skeleton, preparing it for subsequent conjugation and excretion. wada-ama.orgwikipedia.org
The Cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of steroids. wada-ama.org Testosterone (B1683101), a structurally similar androgen, is extensively metabolized by CYP isoforms, particularly CYP3A4, which is one of the most abundant P450s in the human liver. wikipedia.orgdrugbank.com CYP3A4 is responsible for the major metabolic pathway of testosterone, forming 6β-hydroxytestosterone. nih.gov It also produces other minor hydroxylated products, including 1β-hydroxytestosterone. nih.gov Other CYP isozymes, such as CYP2C19, also exhibit hydroxylase activity towards testosterone, although their substrate specificities can vary significantly among different genetic variants. nih.gov
Studies using human hepatocytes have confirmed that testosterone can be metabolized to form products with a new double bond at the Δ(1) position, such as 1,4-androstadien-3,17-dione (boldenone). nih.gov This indicates that the hepatic Phase I metabolism can introduce unsaturation into the A-ring, a pathway that is highly relevant to the metabolism of the already Δ(1)-unsaturated skeleton of 1-testosterone. nih.gov
Reductive processes are a significant pathway in the metabolism of 1-testosterone. The A-ring of the steroid, with its characteristic 1-en-3-one structure, is susceptible to reduction. Metabolic studies of 1-testosterone in horses have identified several A-ring reduced metabolites. nih.gov These include the reduction of the C3-ketone and the saturation of the C1-C2 double bond. nih.gov
Key reductive enzymes include 5α-reductase and various hydroxysteroid dehydrogenases (HSDs). utsouthwestern.edu While 1-testosterone is already a 5α-reduced compound, further reductions occur. wikipedia.org In equine metabolism, the parent drug is metabolized into 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol, where the 3-keto group is reduced to a hydroxyl group. nih.gov Further reduction of the A-ring double bond leads to metabolites such as 5α-androstane-3β,17β-diol and epiandrosterone. nih.gov This pattern of A-ring and ketone group reduction is also observed in the metabolism of other anabolic steroids like methyltestosterone (B1676486) and metandienone. nih.gov
Hydroxylation at various positions on the steroid nucleus is a common Phase I metabolic reaction catalyzed by CYP enzymes. nih.gov For testosterone, hydroxylation can occur at numerous sites, including the 2α, 2β, 6β, 7β, 11β, 12β, 15β, and 16α positions, as demonstrated by studies with both human and bacterial P450 enzymes. nih.govnih.gov
In the specific case of 1-testosterone metabolism in horses, a hydroxylated metabolite, 16,17-dihydroxy-5α-androst-1-ene-3-one, has been identified. nih.gov This indicates that, in addition to A-ring reduction, direct hydroxylation of the steroid skeleton is a relevant metabolic pathway. The exact CYP isozymes responsible for these specific hydroxylations in 1-testosterone have not been fully elucidated but are likely members of the CYP3A or other steroid-metabolizing subfamilies. drugbank.com
Table 2: Identified Metabolites of 1-Testosterone in Horses
| Metabolite Name | Metabolic Transformation |
|---|---|
| 5α-Androst-1-ene-3α,17β-diol (T1a) | Reduction of 3-keto group |
| 5α-Androst-1-ene-3β,17α-diol (T1b) | Reduction of 3-keto group, epimerization at C17 |
| 5α-Androst-1-ene-3β,17β-diol (T1c) | Reduction of 3-keto group |
| 5α-Androstane-3β,17β-diol (T2) | Reduction of 3-keto group and C1-C2 double bond |
| Epiandrosterone (T3) | Reduction of C1-C2 double bond and oxidation at C17 |
| 16,17-Dihydroxy-5α-androst-1-ene-3-one (T4 & T5) | Hydroxylation at C16 |
| 5α-Androst-1-ene-3,17-dione (T6) | Oxidation of 17β-hydroxyl group |
| 5α-Androstane-3α,17α-diol (T7) | Reduction of 3-keto group and C1-C2 double bond, epimerization at C17 |
| 5α-Androstane-3β,17α-diol (T8) | Reduction of 3-keto group and C1-C2 double bond, epimerization at C17 |
Data sourced from metabolic studies in horses. nih.gov
Phase II Conjugation Reactions of Primary Metabolites
Following Phase I biotransformations, which typically involve hydroxylation and reduction reactions, the primary metabolites of 1-Testosterone undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. The principal Phase II pathways for steroidal metabolites are glucuronidation and sulfation. nih.govnih.govwikipedia.org
Glucuronidation Pathways and UGT Enzyme Systems
Glucuronidation is a major pathway for the elimination of testosterone and its metabolites. nih.gov This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The primary sites of glucuronidation are the liver and intestine. nih.gov
Several UGT isoforms have been identified as key players in the glucuronidation of testosterone and its metabolites. The most prominent among these are UGT2B17 and UGT2B15, which are highly efficient in conjugating testosterone at the 17β-hydroxyl position to form testosterone-17β-glucuronide. nih.govnih.gov UGT2B7 also contributes to testosterone glucuronidation, although it displays a higher affinity for epitestosterone, the 17α-epimer of testosterone. nih.govwikipedia.org The extrahepatic UGT2A1 has also been shown to catalyze the glucuronidation of testosterone. nih.gov
The major glucuronide metabolites of testosterone that are ultimately excreted in urine include testosterone-17β-glucuronide, androsterone (B159326) glucuronide, and etiocholanolone (B196237) glucuronide. nih.govwikipedia.org
Table 1: Key UGT Enzymes in Testosterone Glucuronidation
| UGT Enzyme | Primary Location | Substrate Specificity | Reference |
| UGT2B17 | Liver, Intestine | High activity towards Testosterone | nih.govnih.gov |
| UGT2B15 | Liver | Active in Testosterone glucuronidation | nih.gov |
| UGT2B7 | Liver, Kidney, GI Tract | Catalyzes glucuronidation of Testosterone and Epitestosterone | nih.govwikipedia.org |
| UGT2A1 | Nasal Epithelium (Extrahepatic) | Catalyzes glucuronidation of Testosterone and Epitestosterone | nih.gov |
Sulfation Mechanisms and Sulfotransferase Enzymes
Sulfation represents another critical Phase II conjugation pathway for steroidal compounds. This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid, a reaction catalyzed by sulfotransferases (SULTs). xenotech.comyoutube.com This conjugation further increases the polarity of the metabolites for renal clearance.
The sulfation of testosterone and its precursors, such as DHEA, is primarily carried out by SULT2A1, which is abundant in the liver and adrenal glands. nih.govnih.gov SULT1E1 has also been implicated in the sulfation of steroids, though its primary substrates are estrogens. nih.gov The resulting sulfated conjugates, such as testosterone sulfate (B86663), are then readily excreted. medchemexpress.comwikipedia.org
Table 2: Key SULT Enzymes in Steroid Sulfation
| SULT Enzyme | Primary Location | Key Substrates | Reference |
| SULT2A1 | Liver, Adrenal Glands | DHEA, Testosterone | nih.govnih.gov |
| SULT1E1 | Liver, Lung, Intestine | Estrogens, Steroids | nih.gov |
Comparative Metabolic Profiling with Parent 1-Testosterone and Related Androgen Analogs
The metabolic profile of 1-Testosterone, the presumed active metabolite of this compound, can be compared with other structurally related androgens to understand the influence of specific structural modifications on their biotransformation.
1-Testosterone vs. Testosterone: The primary structural difference between 1-Testosterone and testosterone is the presence of a double bond between C1 and C2 in the A-ring of 1-Testosterone. This modification prevents aromatization to estrogens, a significant metabolic pathway for testosterone. The Phase I and Phase II metabolism of 1-Testosterone is expected to follow similar pathways to testosterone, involving reduction of the A-ring and conjugation at the 17β-hydroxyl and 3-keto groups.
1-Testosterone vs. Methyl-1-Testosterone (M1T): Methyl-1-testosterone (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one) is a C17α-methylated analog of 1-Testosterone. oup.comnih.govswolverine.comncats.ioresearchgate.net The 17α-methyl group significantly hinders Phase II conjugation at the 17β-hydroxyl position, leading to a greater reliance on other metabolic pathways and potentially increasing oral bioavailability and hepatic stress. swolverine.com The metabolism of M1T primarily involves hydroxylation and the formation of various reduced and epimerized metabolites. oup.comnih.gov
1-Testosterone vs. Testosterone Esters: Testosterone esters, such as testosterone enanthate and cypionate, are prodrugs designed for sustained release. nih.govresearchgate.netnih.gov Like the proposed fate of this compound, these esters are hydrolyzed by esterases to release free testosterone. fitscience.co The rate of hydrolysis and subsequent pharmacokinetics are dependent on the length and structure of the ester side chain. nih.govnih.gov
Table 3: Comparative Metabolic Features of Selected Androgens
| Compound | Key Structural Feature | Aromatization | Primary Metabolic Pathways | Reference |
| 1-Testosterone | Δ¹-double bond | No | Reduction, Glucuronidation, Sulfation | Inferred |
| Testosterone | Standard androstane (B1237026) nucleus | Yes | Aromatization, Reduction, Glucuronidation, Sulfation | wikipedia.org |
| Methyl-1-Testosterone (M1T) | Δ¹-double bond, 17α-methyl group | No | Hydroxylation, Reduction, Epimerization | oup.comnih.gov |
| Testosterone Enanthate | 17β-enanthate ester | Yes (after hydrolysis) | Hydrolysis to Testosterone, then standard Testosterone metabolism | nih.gov |
Structure Activity Relationships Sar in Steroidal Methyl Carbonate Esters
The Pivotal Role of the Methyl Carbonate Ester in Modulating Steroidal Bioactivity
The esterification of the 17β-hydroxyl group is a well-established strategy in steroid chemistry to modify the pharmacokinetic and pharmacodynamic properties of the parent hormone. researchgate.net The introduction of a methyl carbonate ester imparts unique characteristics that can significantly alter the biological activity profile of 1-testosterone.
The biological actions of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a ligand-dependent transcription factor. nih.gov The addition of an ester group, such as a methyl carbonate, at the 17β-position generally results in a molecule that must first be hydrolyzed to release the active parent steroid, in this case, 1-testosterone, before it can effectively bind to the AR. nih.gov This conversion is a critical step, as the bulky ester group itself can sterically hinder the optimal interaction with the ligand-binding pocket of the receptor.
The rate of hydrolysis of the methyl carbonate ester is a key determinant of the compound's potency and duration of action. Factors influencing this rate include the enzymatic environment of the target tissue and the chemical stability of the ester bond itself. A slower, more sustained release of 1-testosterone could theoretically lead to a more stable and prolonged activation of the AR, potentially altering the downstream gene regulatory effects compared to a rapid, high-concentration exposure to the parent hormone.
Beyond its role as a pro-drug, the methyl carbonate ester can influence the metabolic fate of the steroid by interacting with various enzymes. Steroidal esters can act as competitive inhibitors of enzymes that would otherwise metabolize the parent alcohol. nih.gov For instance, while not directly studied for 1-testosterone methyl carbonate, it is conceivable that it could compete with 1-testosterone for enzymes responsible for its metabolism, thereby altering the distribution and concentration of various metabolites.
The Significance of A-Ring Unsaturation and Stereochemistry in 1-Testosterone Derivatives
The introduction of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus, a defining feature of 1-testosterone, significantly impacts its biological activity. This structural modification alters the planarity of the A-ring, which in turn can influence how the molecule docks with the androgen receptor. For steroidal androgens, the 17β-hydroxyl group is considered essential for the ligand-receptor interaction. nih.gov
The stereochemistry at various chiral centers of the steroid is also paramount for biological activity. The specific three-dimensional arrangement of atoms dictates the molecule's ability to fit into the highly specific binding pocket of the androgen receptor. Any alteration in stereochemistry can dramatically reduce or abolish androgenic activity.
Predicting Activity: Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For steroid derivatives, QSAR studies can provide valuable insights into the structural features that are crucial for receptor binding and biological response. nih.govresearchgate.net
Interactive Data Table: Hypothetical QSAR Descriptors for Steroid Derivatives
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted AR Binding Affinity (pIC50) |
| Testosterone (B1683101) | 288.42 | 3.32 | 37.3 | 7.5 |
| 1-Testosterone | 288.42 | 3.45 | 37.3 | 7.8 |
| Testosterone Cypionate | 412.61 | 5.89 | 63.6 | 7.2 (as Testosterone) |
| This compound | 346.46 | 3.80 | 63.6 | To be determined |
Note: The values for this compound are estimated for illustrative purposes. Actual experimental data is required for a valid QSAR model.
Designing for Function: Strategic Molecular Modifications
The insights gained from SAR and QSAR studies pave the way for the strategic molecular modification of steroids to achieve a desired biological activity profile. The goal is often to enhance the therapeutic effects while minimizing undesirable side effects.
For this compound, further modifications could be envisioned to fine-tune its properties. For example, altering the ester group to one with different electronic or steric properties could modulate its rate of hydrolysis and, consequently, its pharmacokinetic profile. Introducing substituents on the steroid nucleus could also alter its binding affinity for the androgen receptor or its susceptibility to enzymatic metabolism. For instance, the addition of a methyl group at the 19-position has been a subject of SAR studies in anabolic steroids. nih.gov
The ultimate aim of such modifications is to create new chemical entities with tailored bioactivity, potentially leading to more effective and selective therapeutic agents. The diverse pharmacological activities that can be achieved through subtle changes in the structure of a molecule are a testament to the power of medicinal chemistry.
Advanced Analytical Methodologies for Characterization and Detection in Research Settings
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel steroid derivatives. Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a parent molecule and its fragments, which is a critical step in identifying unknown compounds and their metabolic products. mdpi.comnih.gov
LC-QTOF-MS is a powerful combination for analyzing non-volatile compounds like steroid carbonates in complex biological matrices. researchgate.net The liquid chromatography system separates the target analyte from other components in the sample, after which the QTOF mass spectrometer provides high-resolution, accurate-mass data.
In a typical research application, urinary metabolic profiles of 1-Testosterone can be investigated using LC-QTOF-MS with techniques like full scan and targeted MS/MS. researchgate.netresearchgate.net For 1-Testosterone methyl carbonate, the parent compound would be separated, often on a C18 reversed-phase column, and ionized using a soft ionization technique like electrospray ionization (ESI). The accurate mass of the protonated molecule [M+H]⁺ is then measured. This data is crucial for proposing a molecular formula and distinguishing the analyte from other isobaric interferences. nih.gov The high-resolution capability allows for the confident identification of metabolites, which often involve subtle mass shifts due to metabolic reactions like hydroxylation or reduction.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ Ion (Da) | Metabolic Modification |
|---|---|---|---|---|
| This compound | C₂₁H₃₀O₄ | 362.2144 | 363.2217 | Parent Compound |
| Hydroxylated Metabolite | C₂₁H₃₀O₅ | 378.2093 | 379.2166 | + Oxygen |
| Reduced Metabolite | C₂₁H₃₂O₄ | 364.2301 | 365.2374 | + 2 Hydrogen |
| Hydrolyzed Metabolite (1-Testosterone) | C₁₉H₂₈O₂ | 288.2089 | 289.2162 | Loss of -COOCH₃ |
GC-MS is a classic and robust technique for steroid analysis, renowned for its high chromatographic resolution and extensive, reproducible spectral libraries. nih.gov However, steroids and their carbonate esters are generally not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. nih.gov
The most common derivatization method involves silylation, where active hydrogens (like those in hydroxyl groups) are replaced with a trimethylsilyl (TMS) group using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov After hydrolysis of the methyl carbonate group to the free 1-Testosterone, subsequent derivatization would yield a TMS ether. When analyzed by GC-MS, the compound is typically ionized by electron ionization (EI), which is a "hard" ionization technique that causes extensive and reproducible fragmentation. libretexts.org The resulting mass spectrum provides a molecular fingerprint that is highly useful for structural confirmation. For instance, studies on related 17α-methyl steroids show that fragmentation patterns are highly dependent on the stereochemistry of the steroid ring, with characteristic losses of methyl groups and TMS moieties. nih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion | Indicates the molecular weight of the derivatized analyte. |
| [M-15]⁺ | Loss of a methyl group (•CH₃) | Common fragmentation from the steroid backbone or TMS group. |
| [M-90]⁺• | Loss of trimethylsilanol (TMSOH) | Characteristic fragmentation indicating the presence of a TMS-derivatized hydroxyl group. |
| [M-105]⁺ | Loss of •CH₃ and TMSOH | Combination of common fragmentations. |
| 143 | Fragment containing the D-ring | A characteristic ion often observed in the mass spectra of TMS-derivatized steroids with a 17-TMS-ether group. nih.gov |
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netdiva-portal.org This technique, often performed on triple quadrupole or QTOF instruments, is invaluable for confirming the identity of a compound and elucidating its structure. nih.gov
In an MS/MS experiment for this compound, the protonated molecule ([M+H]⁺) would be selected in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID) in a collision cell, causing it to break apart into smaller, structurally significant product ions. These product ions are then analyzed in the second mass analyzer. The resulting fragmentation pattern can reveal details about the steroid core, the location of functional groups, and the nature of the ester side chain. For example, the fragmentation of testosterone (B1683101) esters often shows characteristic losses related to the ester group, alongside cleavages of the steroid's B and D rings. researchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Implication |
|---|---|---|---|
| 363.2 | 303.2 | CH₄O₂ (Methanol + CO) | Fragmentation within the methyl carbonate group. |
| 363.2 | 289.2 | C₂H₄O₂ (Methyl carbonate radical fragment) | Cleavage of the entire ester group, yielding the 1-Testosterone cation. |
| 363.2 | 271.2 | C₂H₄O₂ + H₂O | Loss of the ester group followed by dehydration from the steroid core. |
| 363.2 | 109.1 | - | Characteristic fragment from the A/B rings of the steroid nucleus. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry is exceptional for detection and elemental composition analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural elucidation. nih.gov NMR provides detailed information about the chemical environment and spatial relationships of atoms within a molecule, allowing for the complete assignment of its constitution and stereochemistry.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. springernature.com
¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
¹³C NMR provides information on the number of different types of carbon atoms in the molecule and their electronic environment.
For a complex molecule like this compound, 1D spectra often have overlapping signals. Two-dimensional (2D) NMR techniques are used to resolve this ambiguity. researchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule, such as connecting the steroid core to the methyl carbonate group.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded, providing critical information about the molecule's 3D structure and stereochemistry. researchgate.net
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
|---|---|---|---|
| C-1 | ~7.1 | ~155 | Downfield shift due to C=C double bond. |
| C-2 | ~5.9 | ~128 | Downfield shift due to C=C double bond. |
| C-3 | - | ~200 | Characteristic shift for a C=O (ketone) group. |
| C-17 | ~4.6 | ~85 | Downfield shift due to attachment to the electronegative oxygen of the carbonate. |
| C-18 (Methyl) | ~0.8 | ~12 | Typical angular methyl group shift. |
| C-19 (Methyl) | ~1.1 | ~18 | Typical angular methyl group shift. |
| Carbonate -OCH₃ | ~3.8 | ~55 | Characteristic shift for a methyl ester proton. |
| Carbonate C=O | - | ~155 | Characteristic shift for a carbonate carbonyl carbon. |
Solid-state NMR (ssNMR) is a specialized technique used to analyze samples in their solid, crystalline, or amorphous forms. This is particularly useful for studying polymorphism, where a compound can exist in multiple different crystal structures. researchgate.net These different polymorphs can have distinct physical properties.
In ssNMR, techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to overcome the spectral broadening effects seen in solid samples, yielding high-resolution spectra. researchgate.net For this compound, ssNMR could be used to:
Characterize the pure, crystalline drug substance, confirming its structure without dissolution.
Identify and differentiate between potential polymorphs, which is critical for pharmaceutical development and quality control.
Study intermolecular interactions within the crystal lattice.
Research on testosterone has shown that ssNMR can distinguish between different molecules in the asymmetric unit of a crystal, providing a high level of structural detail that complements data from X-ray diffraction. researchgate.net While specific ssNMR data for this compound is not widely published, the methodology is directly applicable for its in-depth solid-phase characterization.
Development and Validation of Analytical Assays for Research Applications
The development and validation of analytical assays are crucial for the accurate identification and quantification of "this compound" in research settings. While specific validated assays for this particular compound are not extensively documented in publicly available literature, the methodologies applied would be analogous to those used for other anabolic-androgenic steroids (AAS), such as methyltestosterone (B1676486) and testosterone. nih.govnih.govresearchgate.netresearchgate.net These assays are fundamental for metabolism studies, pharmacological research, and for ensuring the purity of the compound in experimental use.
Key analytical techniques for the detection and quantification of AAS include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). nih.govsemanticscholar.orgresearchgate.net The validation of these methods is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliability, accuracy, and precision. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a cornerstone technique for steroid analysis. For "this compound," a typical GC-MS method would involve derivatization, often silylation, to increase the volatility and thermal stability of the molecule. The derivatized compound is then separated on a capillary column and ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization. Reversed-phase HPLC would be the likely separation technique, followed by detection using tandem mass spectrometry. This method is particularly useful for analyzing complex biological matrices. The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode would ensure highly selective and sensitive quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
For quantification of bulk material and purity assessment, a validated HPLC method with UV detection is often employed. semanticscholar.org The method would be validated for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
The table below outlines the typical validation parameters for an HPLC assay for an anabolic steroid, which would be applicable to "this compound".
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | ≤ 2.0% | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Reference Material Synthesis and Certification for Research Purity and Identity
The availability of high-purity, certified reference materials (CRMs) is fundamental for the accuracy and traceability of analytical results in research. nih.gov For "this compound," a CRM would be essential for the validation of analytical methods, calibration of instruments, and as a quality control standard. The synthesis and certification of such a reference material would follow stringent international guidelines, such as those outlined in ISO Guides 34 and 35. nih.gov
Synthesis:
The synthesis of "this compound" for use as a reference material would likely involve the esterification of 1-testosterone with a suitable methylating agent under controlled conditions to ensure high purity and yield. The purification of the final product would be a critical step, employing techniques such as recrystallization or preparative chromatography to remove any unreacted starting materials, by-products, or isomers.
Certification:
The certification of a "this compound" reference material involves a comprehensive characterization of its purity and identity. This is a multi-step process that includes:
Identity Confirmation: A battery of analytical techniques would be used to unequivocally confirm the chemical structure of the compound. These would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the methyl carbonate group.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide information about functional groups and the chromophore system.
Purity Assessment: The purity of the reference material is determined using a mass balance approach, where the contributions of all significant impurities are summed and subtracted from 100%. The techniques used for purity assessment include:
Chromatographic Purity: HPLC with a universal detector (e.g., Corona Charged Aerosol Detector) or a diode array detector would be used to quantify organic impurities.
Water Content: Karl Fischer titration is the standard method for determining the water content.
Residual Solvents: Gas chromatography with headspace analysis is used to quantify any remaining solvents from the synthesis and purification process.
Inorganic Impurities: Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be used to determine the content of inorganic impurities.
The certified value of the reference material is then assigned with an associated uncertainty, providing a metrologically traceable standard for research laboratories.
Below is an example of the information that would be included in a Certificate of Analysis for a "this compound" CRM.
| Analysis | Method | Result |
|---|---|---|
| Purity (by Mass Balance) | qNMR, HPLC, Karl Fischer, GC-HS, ICP-MS | 99.8 ± 0.1% |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure |
| Water Content | Karl Fischer Titration | 0.12% |
| Residual Solvents | GC-HS | < 0.05% |
| Inorganic Content | Residue on Ignition | < 0.01% |
Computational Modeling and Simulation Studies in Steroid Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of steroid molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov By calculating properties such as molecular orbital energies, electrostatic potential, and atomic charges, researchers can predict the reactivity of a compound like 1-Testosterone methyl carbonate.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to these predictions. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the carbonate group at the 17β-position and the en-one system in the A-ring are expected to be the primary determinants of its electronic landscape.
Calculations can map the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the steroid will interact with water, enzymes, and receptor binding pockets. For instance, the carbonyl oxygen atoms in the A-ring and the methyl carbonate group are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding. acs.org These computational approaches provide a route to understanding reaction mechanisms and activation energies for hypothetical reactions. nih.gov
Table 1: Predicted Electronic Properties of this compound via DFT Calculations Note: The following data are hypothetical, based on typical values for similar steroid structures and are presented for illustrative purposes.
| Quantum Chemical Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates potential sites for oxidative metabolism. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack, particularly at the C3-ketone. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | Reflects the molecule's overall polarity, influencing solubility and interactions. |
| Mulliken Charge on C3-Oxygen | -0.55 e | Highlights a key hydrogen bond acceptor site for receptor binding. |
| Mulliken Charge on Carbonate Carbonyl Oxygen | -0.60 e | Identifies another primary site for hydrogen bonding interactions. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Formation
To understand the biological activity of this compound, it is crucial to study its interaction with target receptors, such as the androgen receptor (AR). Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on binding energy. For this compound, docking into the AR ligand-binding domain would likely show that the steroid core aligns similarly to testosterone (B1683101), with the A-ring ketone and the 17β-substituent forming key hydrogen bonds.
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a detailed picture of its temporal behavior. nih.gov These simulations can reveal whether the initial binding pose is stable, identify key amino acid residues involved in maintaining the interaction, and assess the role of water molecules in mediating the binding. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. biorxiv.org
Table 2: Hypothetical Molecular Docking Results of this compound with the Androgen Receptor Note: The following data are hypothetical and illustrative of a typical docking study.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Binding Affinity (ΔG) | -9.8 kcal/mol | Suggests a strong and stable binding interaction with the receptor. |
| Key Interacting Residues | Asn705, Gln711, Arg752, Thr877 | Identifies specific amino acids forming hydrogen bonds and hydrophobic contacts. |
| Hydrogen Bonds | C3-ketone with Arg752; Carbonate oxygen with Asn705 | Highlights the critical polar interactions that anchor the ligand in the binding pocket. |
| RMSD in MD Simulation | < 2.0 Å | Indicates that the ligand maintains a stable binding pose throughout the simulation. |
In Silico Prediction of Biotransformation Pathways and Metabolite Structures
Understanding the metabolic fate of a xenobiotic compound is critical. In silico biotransformation prediction tools leverage knowledge of metabolic enzymes and reaction rules to forecast the metabolites that may be formed from a parent compound. researchgate.net For this compound, the metabolic pathway would likely involve two main stages: modification of the methyl carbonate group and subsequent transformations of the steroid core.
The primary and most probable initial metabolic step is the hydrolysis of the 17β-methyl carbonate ester by carboxylesterases to yield 1-testosterone and methyl carbonate, which would decompose into methanol (B129727) and carbon dioxide. Following this hydrolysis, the resulting 1-testosterone would be expected to undergo metabolism similar to that of exogenously administered 1-testosterone. Studies on 1-testosterone have identified several urinary metabolites, including products of hydroxylation and reduction. researchgate.net Computational systems can predict these subsequent transformations by applying a library of known steroid-metabolizing reactions, primarily those mediated by cytochrome P450 (CYP) enzymes and various reductases.
Table 3: Predicted Biotransformation Pathway and Metabolites of this compound Note: This table is based on known metabolic pathways of the parent compound, 1-testosterone. researchgate.net
| Metabolic Phase | Reaction | Predicted Metabolite | Enzyme Family |
|---|---|---|---|
| Phase I | Ester Hydrolysis | 1-Testosterone | Carboxylesterases |
| Phase I | Hydroxylation | 16α-hydroxy-1-testosterone | CYP450 |
| Phase I | Reduction | 5α-androst-1-ene-3α,17β-diol | 5α-reductase, 3α-HSD |
| Phase I | Reduction | 5α-androst-1-ene-3β,17β-diol | 5α-reductase, 3β-HSD |
| Phase II | Sulfation | 1-Testosterone sulfate (B86663) | Sulfotransferases (SULTs) |
| Phase II | Glucuronidation | 1-Testosterone glucuronide | UDP-glucuronosyltransferases (UGTs) |
Conformation Sampling and Free Energy Calculations of Steroid Carbonate Systems
The three-dimensional shape, or conformation, of a steroid molecule is critical to its biological function. The steroid nucleus is semi-rigid, but substituents like the 17β-methyl carbonate group can possess significant conformational flexibility. nih.gov Conformation sampling methods are used to explore the potential energy surface of the molecule and identify stable, low-energy conformations.
Modern tools like the conformer-rotamer ensemble sampling tool (CREST) can systematically search for the most stable minima. nih.gov For this compound, this would involve exploring the rotational space around the C17-O and O-C(O) bonds of the carbonate side chain. The relative orientation of the carbonate group with respect to the steroid D-ring can influence how the molecule fits into a receptor binding pocket.
Beyond identifying stable conformers, free energy calculations can quantify the relative populations of these states in solution. Methods such as Temperature Accelerated Molecular Dynamics (TAMD) or Markovian Milestoning can be used to compute the free energy landscape, which maps the free energy as a function of specific conformational coordinates. drexel.edu This provides a deeper understanding of the molecule's dynamic equilibrium and the energetic barriers between different conformational states, which are crucial for the kinetics of receptor binding and unbinding.
Table 4: Hypothetical Conformational Analysis of the 17β-Methyl Carbonate Group Note: The data below are illustrative, representing a plausible outcome of a conformational free energy calculation.
| Conformer | Description of Orientation | Relative Free Energy (kcal/mol) | Predicted Population at 310 K |
|---|---|---|---|
| 1 (Global Minimum) | Carbonyl oxygen oriented away from the D-ring. | 0.00 | ~75% |
| 2 | Carbonyl oxygen oriented towards the C16 position. | +0.85 | ~20% |
| 3 | Extended conformation. | +1.70 | ~5% |
Future Research Trajectories and Methodological Innovations
Exploration of Novel Biosynthetic Pathways for Steroidal Carbonates
The synthesis of steroidal carbonates has traditionally been the domain of organic chemistry. However, the principles of green chemistry and the vast catalytic potential of biological systems are driving interest in biosynthetic production routes. nih.gov Future research will likely focus on discovering and engineering enzymatic pathways capable of creating the carbonate moiety on a steroid scaffold.
Currently, no natural biosynthetic pathways for steroidal carbonates are known. Research in this area is therefore exploratory, aiming to identify enzymes that can be repurposed for this novel function. The biosynthesis of steroidal saponins, for example, involves a series of oxidation, hydroxylation, and glycosylation steps on a cholesterol or β-sitosterol backbone. mdpi.com This demonstrates nature's ability to perform complex modifications on the steroid nucleus. mdpi.com The exploration for carbonate biosynthesis could begin by screening microbial genomes for enzymes with promiscuous activity, particularly those that interact with both a steroid substrate and a carbon dioxide-related donor molecule.
Key research objectives would include:
Enzyme Discovery: High-throughput screening of microbial libraries to identify enzymes (e.g., carboxylases, acyltransferases) that can catalyze the formation of a carbonate ester on the 17β-hydroxyl group of 1-testosterone.
Pathway Engineering: Utilizing synthetic biology tools to construct novel multi-enzyme pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. researchgate.net This could involve combining a steroid-modifying enzyme with another that generates an activated carbonate species.
Substrate Specificity Studies: Characterizing the substrate range of any identified enzymes to determine if they can act on various steroid backbones, leading to a wider range of novel steroidal carbonates.
Table 1: Potential Enzyme Classes and Strategies for Biosynthesis
| Enzyme Class | Potential Reaction Mechanism | Potential Source Organisms | Research Approach |
| Carboxylases | Direct fixation of CO2 onto the steroid hydroxyl group, possibly requiring a cofactor like ATP or biotin. | Bacteria, Archaea, Fungi | Genome mining for uncharacterized carboxylases; screening against steroid substrates. |
| Acyltransferases | Transfer of a methyl carbonate group from a donor substrate (e.g., methyl carbonate coenzyme A) to the steroid. | Diverse microorganisms | Engineering the enzyme's active site to accept a steroid molecule as the acyl acceptor. |
| Peroxygenases | Fungal unspecific peroxygenases (UPOs) are known for their ability to catalyze a wide range of selective oxidations on complex molecules. bohrium.com | Fungi (e.g., Agrocybe aegerita) | Investigating the potential for oxidative carbonylation reactions in the presence of a carbon source. |
| Lipases | Catalyzing esterification reactions in non-aqueous (organic solvent) environments. csirhrdg.res.in | Bacteria, Fungi | Using 1-testosterone and a carbonate donor (e.g., dimethyl carbonate) in an organic solvent system. |
Development of Advanced In Vitro Enzymatic Systems for Biotransformation Studies
To investigate the metabolism and potential synthesis of 1-testosterone methyl carbonate, advanced in vitro systems are indispensable. These systems offer controlled environments to study specific enzymatic reactions without the complexity of a whole organism. nih.gov Microbial biotransformation is a powerful tool for producing steroid derivatives that are difficult to obtain through traditional chemical synthesis. nih.govwjpls.org
Future research will leverage and refine these systems to specifically study steroidal carbonates. This includes using immobilized enzymes or whole cells, which can enhance stability and reusability, making the process more cost-effective and sustainable. bohrium.comnih.govwjpls.org Such systems are crucial for studying the biotransformation of this compound, predicting its metabolic fate in biological systems, and producing metabolites for analytical standard generation.
Key advancements will focus on:
Immobilized Biocatalysts: Developing robust methods for immobilizing specific enzymes (e.g., hydroxysteroid dehydrogenases, cytochromes P450) or whole microbial cells known for steroid metabolism (e.g., Mycolicibacterium, Aspergillus) on solid supports. bohrium.comdavidmoore.org.uknih.gov This allows for their use in continuous flow reactors, improving efficiency. csirhrdg.res.in
Cell-Free Systems: Using cell-free protein synthesis and enzyme preparations to eliminate the constraints of the cell wall and competing metabolic pathways, allowing for direct study of enzyme-substrate interactions. nih.gov
Microfluidic Bioreactors: Integrating biotransformation processes into microfluidic "lab-on-a-chip" devices for high-throughput screening of reaction conditions, enzyme variants, and substrate analogs with minimal reagent consumption.
Table 2: Comparison of In Vitro Systems for Steroidal Carbonate Biotransformation
| System Type | Description | Advantages | Disadvantages |
| Whole-Cell Biotransformation | Utilizes intact microbial cells (e.g., fungi, bacteria) to perform multi-step reactions. bohrium.comnih.gov | Contains complete enzyme systems and cofactor regeneration. davidmoore.org.uk Cost-effective. | Low substrate permeability, potential for side reactions, product purification can be complex. bohrium.com |
| Immobilized Enzymes | Purified enzymes are attached to a solid support, allowing for reuse and process control. nih.govwjpls.org | High specificity, easier product purification, enhanced stability, suitable for continuous processes. | Cost of enzyme purification, potential loss of activity upon immobilization, cofactor regeneration required. |
| Cell-Free Lysates | Crude or partially purified extracts containing the necessary enzymatic machinery. nih.gov | Bypasses cell membrane barriers, higher reaction rates, simpler reaction control. | Enzyme instability, need for external cofactors, potential for protease degradation. |
| Microemulsion Systems | Two-phase systems (water-organic solvent) to overcome the low water solubility of steroids. wjpls.orgdavidmoore.org.uk | Increased substrate availability to the enzyme, potentially higher yields. | Solvent toxicity to enzymes, complex downstream processing. |
Integration of Multi-Omics Technologies for Comprehensive Biological System Analysis
Understanding the biological impact of a novel compound like this compound requires a holistic approach. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for a system-wide analysis of its effects. sapient.bionih.gov This multi-omics strategy can uncover the molecular mechanisms, signaling pathways, and off-target effects of the compound, moving far beyond simple receptor binding assays. tum.denih.gov
Future research will apply this integrative approach to map the cellular response to this compound. For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated upon exposure, while proteomics can identify changes in protein expression and post-translational modifications. tum.de Metabolomics, which profiles the complete set of small-molecule metabolites, is particularly crucial as it provides a direct readout of the compound's metabolic fate and its impact on cellular biochemistry. nih.govnih.gov
Key research directions include:
Pharmacogenomics: Identifying genetic variants that influence an individual's response to the compound, which is crucial for understanding inter-individual variability. mdpi.com
Pathway Analysis: Using bioinformatics tools to integrate multi-omics datasets and identify the key biological pathways (e.g., androgen signaling, metabolic regulation, inflammatory response) perturbed by this compound.
Biomarker Discovery: Analyzing omics data to identify potential biomarkers of exposure or effect, which could have applications in various analytical contexts. frontiersin.org
Table 3: Application of Omics Technologies to this compound Research
Interdisciplinary Research Approaches Bridging Organic Synthesis, Analytical Chemistry, and Computational Biology
Future breakthroughs in understanding this compound will not come from a single discipline. They will emerge from the seamless integration of organic synthesis, advanced analytical chemistry, and computational biology. nih.gov This interdisciplinary synergy allows for a cycle of prediction, synthesis, and validation that accelerates research.
Computational Biology can predict the biotransformation pathways, metabolic products, and potential biological targets of this compound. nih.govmdpi.com Tools like molecular docking can simulate its interaction with the androgen receptor and other proteins, while ADME/Tox predictors can forecast its pharmacokinetic properties. nih.gov Deep learning tools are also being developed to rapidly identify steroid-like features from mass spectrometry data. nih.gov
Organic Synthesis remains essential for creating the parent compound and its predicted metabolites as pure analytical standards. chemscene.com Novel synthetic methodologies, potentially for creating various steroidal carbonates, are a key area of research. nih.gov This is critical for confirming the identity of metabolites found in biological samples.
Analytical Chemistry , particularly high-resolution mass spectrometry (LC-MS/MS, LC/IM/MS), provides the necessary sensitivity and specificity to detect and quantify the parent compound and its metabolites in complex biological matrices. nih.govnih.govsciex.com Ion mobility-mass spectrometry (IM/MS) is an emerging technique that can help distinguish between steroid isomers, which is a common challenge in steroid analysis. nih.gov
This integrated workflow creates a powerful research loop: computational tools predict metabolites, organic chemists synthesize them, and analytical chemists develop methods to detect them in samples from in vitro or in vivo studies, with the results feeding back to refine the computational models.
Table 4: Synergy in Interdisciplinary Steroid Research
| Discipline | Contribution | Example Application for this compound |
| Computational Biology | Prediction of metabolites, receptor affinity, and pharmacokinetic properties. nih.govmdpi.com | Use PASS (Prediction of Activity Spectra for Substances) and docking software to predict the biological activity and potential metabolites of this compound. nih.gov |
| Organic Synthesis | De novo synthesis of the parent compound and its predicted metabolites for use as reference standards. chemscene.comgoogle.com | Synthesize the computationally predicted phase I and phase II metabolites (e.g., hydroxylated or glucuronidated forms) of this compound. |
| Analytical Chemistry | Development of sensitive and specific methods for detection and quantification in biological matrices. nih.govsciex.comsruc.ac.uk | Develop an LC/IM/MS method to separate and identify this compound and its isomers/metabolites in urine or plasma samples. nih.gov |
Q & A
Q. What protocols ensure compound stability under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies (ICH Q1A) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and LC-MS. Use phosphate buffers (pH 2–8) to assess hydrolysis. Store lyophilized samples under inert gas (N2) to prevent oxidation. Report degradation products in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
